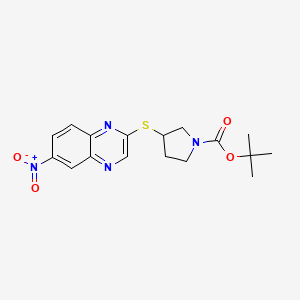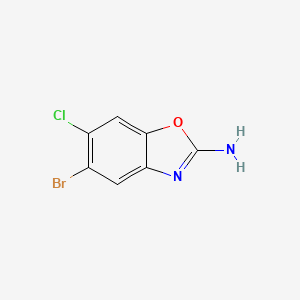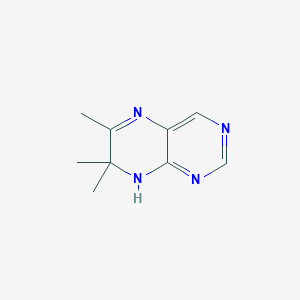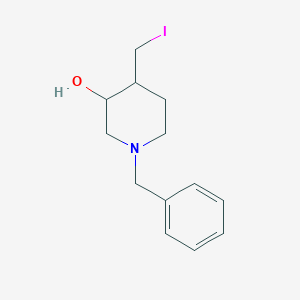![molecular formula C13H9N7S B13952108 6-Phenyl-5-[(1H-1,2,4-triazol-3-yl)azo]imidazo[2,1-b]thiazole CAS No. 58376-56-0](/img/structure/B13952108.png)
6-Phenyl-5-[(1H-1,2,4-triazol-3-yl)azo]imidazo[2,1-b]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenyl-5-[(1H-1,2,4-triazol-3-yl)azo]imidazo[2,1-b]thiazole is a heterocyclic compound that combines the structural features of imidazole, thiazole, and triazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-5-[(1H-1,2,4-triazol-3-yl)azo]imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with phenyl isothiocyanate to form an intermediate, which is then treated with hydrazine hydrate and sodium nitrite to yield the desired compound . The reaction conditions often include refluxing in solvents such as ethanol or methanol and the use of catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
6-Phenyl-5-[(1H-1,2,4-triazol-3-yl)azo]imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Aplicaciones Científicas De Investigación
6-Phenyl-5-[(1H-1,2,4-triazol-3-yl)azo]imidazo[2,1-b]thiazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is explored for its potential use in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Phenyl-5-[(1H-1,2,4-triazol-3-yl)azo]imidazo[2,1-b]thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth, differentiation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole: Similar in structure but lacks the triazole ring, which may result in different biological activities.
Imidazo[2,1-b]thiazole carboxamide: Contains a carboxamide group, which can influence its solubility and pharmacokinetic properties.
1,2,4-Triazole derivatives: These compounds share the triazole ring but differ in other structural features, leading to variations in their biological activities.
Uniqueness
6-Phenyl-5-[(1H-1,2,4-triazol-3-yl)azo]imidazo[2,1-b]thiazole is unique due to its combination of imidazole, thiazole, and triazole rings, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
58376-56-0 |
|---|---|
Fórmula molecular |
C13H9N7S |
Peso molecular |
295.33 g/mol |
Nombre IUPAC |
(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)-(1H-1,2,4-triazol-5-yl)diazene |
InChI |
InChI=1S/C13H9N7S/c1-2-4-9(5-3-1)10-11(17-19-12-14-8-15-18-12)20-6-7-21-13(20)16-10/h1-8H,(H,14,15,18) |
Clave InChI |
KWYGHTVPTLUSQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)N=NC4=NC=NN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-2-(3,4-dimethoxyphenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B13952027.png)
![2-Amino[1,1'-azobisnaphthalene]](/img/structure/B13952031.png)



![5-Methyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13952061.png)




![7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13952113.png)

![2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B13952118.png)

